molecular formula C19H18F3N3O2 B2403118 1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1208828-41-4

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea

Número de catálogo B2403118
Número CAS: 1208828-41-4
Peso molecular: 377.367
Clave InChI: GTMYEKZUPWFMSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659, and it is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are important cells of the immune system.

Aplicaciones Científicas De Investigación

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors like TAK-659 have shown significant efficacy in preclinical studies and early-phase clinical trials, and they are currently being evaluated in larger clinical trials.
Another potential application of TAK-659 is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. BTK plays a crucial role in the activation of B cells, which are involved in the pathogenesis of many autoimmune diseases. Inhibition of BTK with TAK-659 has been shown to reduce disease activity in preclinical models of autoimmune diseases.

Mecanismo De Acción

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells. BTK is activated by various stimuli, including antigen binding to the B cell receptor (BCR), and it then phosphorylates downstream signaling molecules that lead to B cell activation and proliferation.
By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that are involved in B cell activation and proliferation. This leads to a reduction in the number of activated B cells and a decrease in the production of antibodies.
Biochemical and Physiological Effects
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce the number of activated B cells and the production of antibodies. It has also been shown to inhibit the migration and adhesion of B cells, which are important processes in the development of B cell malignancies.
In clinical trials, TAK-659 has been shown to be well-tolerated and to have significant efficacy in the treatment of B cell malignancies. It has also shown promising results in the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. It is also well-tolerated and has shown significant efficacy in preclinical and clinical studies.
One limitation of TAK-659 is that it is a synthetic compound that may have off-target effects. It is important to use appropriate controls and to validate the results of experiments using TAK-659 with other methods.

Direcciones Futuras

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has several potential future directions for scientific research. One direction is the further development of BTK inhibitors for the treatment of B cell malignancies and autoimmune diseases. There is also potential for the development of BTK inhibitors for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Another direction is the study of the role of BTK in other biological processes, such as innate immunity and inflammation. BTK has been shown to play a role in these processes, and further research could lead to the development of new therapies for these diseases.
Conclusion
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a selective inhibitor of BTK, which plays a crucial role in the development and activation of B cells. TAK-659 has shown significant efficacy in preclinical and clinical studies for the treatment of B cell malignancies and autoimmune diseases. It has several advantages for lab experiments, but it is important to use appropriate controls and to validate the results of experiments using TAK-659 with other methods. There are several potential future directions for scientific research, including the further development of BTK inhibitors for the treatment of various diseases and the study of the role of BTK in other biological processes.

Métodos De Síntesis

The synthesis of 1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has been reported in several scientific publications. The most common method involves the reaction of 3-(2-aminopiperidin-1-yl)phenol with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product.

Propiedades

IUPAC Name

1-[3-(2-oxopiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c20-19(21,22)13-7-9-14(10-8-13)23-18(27)24-15-4-3-5-16(12-15)25-11-2-1-6-17(25)26/h3-5,7-10,12H,1-2,6,11H2,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMYEKZUPWFMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.